Source
Phomacin A is primarily derived from marine fungi, particularly those belonging to the genus Westerdykella. It was first isolated from marine sediment samples and has been characterized for its unique structural features and biological properties .
Classification
Phomacin A is classified as a cytochalasan, a group of secondary metabolites produced by various fungi. Cytochalasans are characterized by their complex ring structures and have been studied for their potential pharmacological effects, including antifungal and antitumor activities .
Methods
The total synthesis of Phomacin A has been achieved using several strategies. Notably, the first asymmetric synthesis was reported by Halcomb and colleagues in 2003. This method involved a convergent strategy where the cyclohexyl core and the linear "strap" were synthesized separately and then coupled at a late stage .
Technical Details
The synthesis typically involves multiple steps that include functional group interconversions and C−C bond formations. For instance, Pattenden et al. introduced the “strap” motif early in their synthetic route, leading to a shorter total synthesis of 19 steps . Recent advancements have focused on employing metal-mediated C−C bond cleavage strategies to streamline the synthesis process further .
Structure
Phomacin A has a complex molecular structure characterized by multiple stereocenters and functional groups. Its molecular formula is C28H39NO5, indicating a high degree of unsaturation with significant structural complexity .
Data
The structural elucidation of Phomacin A has been performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). These analyses have confirmed its stereochemistry and provided insights into its functional groups .
Reactions
Phomacin A undergoes several chemical reactions typical for cytochalasans. Key reactions include:
Technical Details
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve the desired product efficiently. The synthetic routes also explore various functional group transformations to build the final compound from simpler precursors .
Process
Phomacin A exhibits its biological activity through mechanisms that may involve disruption of cellular processes in target organisms. It interacts with cellular structures such as microtubules, inhibiting cell division and leading to cytotoxic effects on cancer cells .
Data
Studies have shown that Phomacin A can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent. The exact molecular targets and pathways are still under investigation but are believed to involve modulation of cytoskeletal dynamics .
Physical Properties
Phomacin A is typically isolated as a white amorphous powder. Its melting point and solubility characteristics vary depending on the solvent used for extraction and purification.
Chemical Properties
The compound exhibits significant stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions due to the presence of double bonds in its structure .
Scientific Uses
Phomacin A has garnered attention for its potential applications in medicinal chemistry due to its bioactive properties. Research has focused on:
Additionally, ongoing studies aim to explore its role in drug development and as a model compound for synthesizing other biologically active derivatives .
The biosynthetic gene cluster (BGC) responsible for phomacin A production—designated the phm cluster—was identified in the wheat pathogen Parastagonospora nodorum through comparative genomics and transcriptional analysis. Spanning 30.1 kb (GenBank CH445325.1, positions 714,900–745,000 nt), this cluster comprises nine core genes (phmA–phmI) [6]. phmA encodes a 2,515-residue PKS-NRPS hybrid protein featuring ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), enoylreductase (ER), ketoreductase (KR), acyl carrier protein (ACP), condensation (C), adenylation (A), and thiolation (T) domains [2] [10]. This architecture enables the assembly of phomacin A’s cytochalasan scaffold via fused polyketide-peptide synthesis. Adjuvant genes include phmR (transcriptional regulator), phmE (trans-enoyl reductase), and cytochrome P450 oxidases (phmC, phmD) for post-assembly modifications [6].
Table 1: Core Genes in the phomacin A Biosynthetic Cluster
Gene ID | Position (nt) | Protein Function | Key Domains/Features |
---|---|---|---|
phmR | 714,927–716,941 | Pathway-specific regulator | Zn₂Cys₆ DNA-binding domain |
phmA | 720,649–732,990 | PKS-NRPS hybrid | KS-AT-DH-MT-ER-KR-ACP-C-A-T |
phmE | 737,921–739,084 | trans-Enoyl reductase | NADPH-binding motif |
phmC | 739,631–740,701 | Cytochrome P450 oxidase | Heme-binding site |
The Zn₂Cys₆-type transcription factor phmR serves as the master regulator of the phm cluster. Overexpression of phmR in P. nodorum under constitutive promoters upregulated cluster genes by >200-fold, triggering production of phomacins D and E—direct analogs of phomacin A [2] [3]. Metabolite profiling confirmed these compounds share the core cytochalasan structure characterized by:
Table 2: Metabolites Produced Following phmR Overexpression
Metabolite | Molecular Formula | Biological Activity | Yield (μg/L) |
---|---|---|---|
Phomacin D | C₃₀H₃₇NO₅ | Actin polymerization inhibition (IC₅₀ 0.8 μM) | 120 |
Phomacin E | C₃₂H₄₁NO₆ | Monocot-selective phytotoxin | 95 |
To dissect early biosynthetic steps, phmA and phmE were co-expressed in Aspergillus nidulans LO8030 (a strain deficient in endogenous secondary metabolism) [4]. LC-MS analysis of cultures identified prephomacin (C₁₆H₂₃NO₃), a novel 2-pyrrolidone-bearing polyketide intermediate, confirming:
phmE encodes a 387-residve trans-acting enoyl reductase (t-ER) essential for saturating the polyketide backbone. Its deletion in P. nodorum abolished phomacin A production, accumulating dehydro-prephomacin with a C8–C9 double bond [2]. Structural modeling revealed phmE’s NADPH-binding pocket positions the β-enoyl intermediate for stereoselective reduction, ensuring C9 R-configuration in the final product [10]. This reduction primes the molecule for:
Phylogenomic analysis of 884 fungal PKS-NRPS hybrids revealed cytochalasan BGCs cluster within a monophyletic clade sharing <45% KS domain identity with 2-pyridone producers [10]. Key conserved features include:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: